molecular formula C16H14N4O3S B2696831 2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid CAS No. 2097935-53-8

2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid

Cat. No. B2696831
CAS RN: 2097935-53-8
M. Wt: 342.37
InChI Key: JSNWBVZYSSLVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid, also known as 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-yl]acetic acid. Each application is detailed under a separate heading for clarity.

Anticancer Activity

This compound has shown potential in inhibiting the growth of various cancer cell lines. Its unique structure allows it to interfere with cellular processes critical for cancer cell proliferation and survival. Studies have demonstrated its efficacy against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with notable IC50 values indicating strong anticancer activity .

Antiviral Properties

The compound exhibits significant antiviral activity, particularly against RNA and DNA viruses. Its mechanism involves inhibiting viral replication, making it a promising candidate for developing antiviral drugs. Research has highlighted its effectiveness against influenza A and Coxsackie B4 viruses .

Antioxidant Potential

Due to its heterocyclic structure, this compound can act as a potent antioxidant. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity. It is effective against various bacterial and fungal strains, making it a valuable candidate for developing new antibiotics. Its mechanism involves disrupting microbial cell walls and inhibiting essential enzymes .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimalarial Activity

The compound has shown promising results in inhibiting the growth of Plasmodium species, the parasites responsible for malaria. Its unique structure allows it to interfere with the parasite’s life cycle, making it a potential candidate for antimalarial drug development .

Antileishmanial Activity

Studies have also explored the compound’s efficacy against Leishmania species, the causative agents of leishmaniasis. Molecular simulations have shown that it fits well into the active site of the parasite’s enzymes, inhibiting their function and reducing parasite viability .

Therapeutic Potential in Neurodegenerative Diseases

The compound’s antioxidant and anti-inflammatory properties make it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By reducing oxidative stress and inflammation, it may help protect neuronal cells and improve cognitive function .

properties

IUPAC Name

2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-11-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-3-2-4-10(5-9)20-14-12(7-17-20)15(23)19-8-11(6-13(21)22)24-16(19)18-14/h2-5,7,11H,6,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNWBVZYSSLVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4CC(SC4=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid

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